3-Hydroxy-N-methoxy-4-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-hydroxy-N-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-7(5-8(6)11)9(12)10-13-2/h3-5,11H,1-2H3,(H,10,12) |
InChI Key |
SHCFBRBWERLDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NOC)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Pathways to 3-Hydroxy-N-methoxy-4-methylbenzamide and Related Analogs
The traditional synthesis of N-alkoxyamides, often referred to as Weinreb amides, from carboxylic acids is a well-documented area of organic synthesis. These methods typically involve the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the hydroxylamine (B1172632) derivative.
Carboxylic Acid Activation and Amidation Strategies
Activation of the carboxylic acid is a crucial step to overcome the inherently low reactivity of the carboxyl group towards amines. The two most common strategies involve the conversion of the carboxylic acid to a more reactive acyl chloride or the use of coupling agents like carbodiimides.
A robust and widely employed method for the synthesis of amides proceeds via an acyl chloride intermediate. This two-step process first involves the conversion of the carboxylic acid, in this case, 3-hydroxy-4-methylbenzoic acid, into its corresponding acyl chloride. This is typically achieved using a variety of chlorinating agents. libretexts.orgchemguide.co.uklibretexts.org The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine to furnish the desired this compound.
Common chlorinating agents for the formation of acyl chlorides from carboxylic acids include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.uk The choice of reagent can depend on the substrate's sensitivity and the desired reaction conditions. For instance, the reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can simplify purification. libretexts.org
The subsequent reaction of the formed 3-hydroxy-4-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride typically requires the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated hydrochloric acid and to free the nucleophilic hydroxylamine. chemicalbook.com
Table 1: Acyl Chloride Formation and Amidation
| Step | Reagents | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Acyl Chloride Formation | 3-hydroxy-4-methylbenzoic acid, Thionyl chloride (SOCl₂) | Toluene | Reflux | High |
| Amidation | 3-hydroxy-4-methylbenzoyl chloride, N,O-dimethylhydroxylamine HCl, Pyridine | Dichloromethane (B109758) (DCM) | 0 °C to room temp. | Good to Excellent |
Carbodiimide-mediated coupling represents a milder alternative to the acyl chloride method for amide bond formation. wikipedia.org This approach is particularly useful for substrates with sensitive functional groups that might not be compatible with the harsh conditions of acyl chloride formation. Common carbodiimides used in organic synthesis include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org
The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine to yield the target amide and a urea (B33335) byproduct. wikipedia.orgnih.gov To improve reaction efficiency and suppress side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed. nih.govluxembourg-bio.comresearchgate.net These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine.
Table 2: Carbodiimide-Mediated Amidation
| Starting Materials | Coupling Reagent | Additive | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| 3-hydroxy-4-methylbenzoic acid, N,O-dimethylhydroxylamine HCl | EDC | HOBt | DMF or DCM | Room temp. | Good |
| 3-hydroxy-4-methylbenzoic acid, N,O-dimethylhydroxylamine HCl | DCC | HOBt | DCM | Room temp. | Good |
Introduction of the N-Methoxy Moiety
The N-methoxy group is introduced into the final molecule through the use of N,O-dimethylhydroxylamine or its hydrochloride salt. chemicalbook.comgoogle.com This reagent serves as the nucleophile in the amidation reaction, attacking the activated carboxylic acid derivative. The presence of the N-methoxy group in the resulting Weinreb amide is crucial for its synthetic utility, as it forms a stable chelate with organometallic reagents, preventing over-addition and allowing for the synthesis of ketones. researchgate.netorientjchem.orgresearchgate.net The synthesis of N,O-dimethylhydroxylamine hydrochloride itself can be achieved through various methods, often involving the methylation of hydroxylamine derivatives. google.com
Regioselective Substitution and Functionalization of the Aromatic Ring
The regioselectivity of reactions on the aromatic ring of 3-hydroxy-4-methylbenzoic acid is governed by the directing effects of the existing substituents: the hydroxyl (-OH), the methyl (-CH₃), and the carboxylic acid (-COOH) groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director.
For electrophilic aromatic substitution reactions, the positions ortho and para to the strongly activating hydroxyl group are the most favorable for substitution. Given that the para position is occupied by the methyl group, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group (C2 and C6). The directing effects of the methyl and carboxylic acid groups will also influence the final regiochemical outcome.
In cases where specific regioselectivity is required that is not achievable through the inherent directing effects of the substituents, protection of one or more functional groups may be necessary. For instance, the hydroxyl group can be protected as an ether or an ester to modulate its directing effect or to prevent unwanted side reactions during subsequent transformations. nih.gov Similarly, the carboxylic acid can be protected as an ester. The choice of protecting group is critical and should be based on its stability to the reaction conditions and the ease of its subsequent removal.
Modern and Sustainable Synthetic Approaches for this compound
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. rsc.org This has led to the exploration of catalytic and greener approaches for amide bond formation, moving away from the use of stoichiometric and often hazardous reagents.
Catalytic direct amidation of carboxylic acids with amines is a highly attractive green alternative, as the only byproduct is water. mdpi.comcatalyticamidation.info Various catalysts based on boron acs.orgresearchgate.net and other elements have been developed to facilitate this transformation under milder conditions. These catalytic systems work by activating the carboxylic acid in situ, avoiding the need for pre-activation steps.
The principles of green chemistry are also being applied to traditional amidation methods. ias.ac.in This includes the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate, to replace more hazardous solvents like dichloromethane and DMF. rsc.orgacs.org Additionally, energy-efficient techniques such as microwave and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption. advancedchemtech.com The development of flow chemistry processes for peptide synthesis also offers a promising avenue for improving the sustainability of amide bond formation. chemrxiv.org
For the synthesis of this compound, these modern approaches could be implemented by employing a suitable catalyst for the direct condensation of 3-hydroxy-4-methylbenzoic acid with N,O-dimethylhydroxylamine or by adapting established coupling methods to greener solvent systems.
Table 3: Comparison of Synthetic Approaches
| Method | Advantages | Disadvantages |
|---|---|---|
| Acyl Chloride Route | High reactivity, generally good yields | Harsh reagents, generation of acidic byproducts |
| Carbodiimide Coupling | Milder conditions, good functional group tolerance | Stoichiometric waste (urea byproduct), potential for racemization |
| Catalytic Amidation | Atom economical (water is the only byproduct), environmentally friendly | Catalyst development is ongoing, scope can be limited |
Transition Metal-Catalyzed Coupling Reactions
The synthesis of benzamides, including derivatives like this compound, has been significantly advanced through the use of transition metal-catalyzed coupling reactions. These methods offer efficient and selective ways to form the crucial C-N amide bond. While specific examples for the direct synthesis of this compound via these methods are not extensively detailed in the provided search results, the general applicability of these reactions to benzamide (B126) synthesis is well-established.
Palladium-catalyzed reactions are among the most versatile and widely used for C-N bond formation. researchgate.net Reactions such as the Buchwald-Hartwig amination allow for the coupling of aryl halides or triflates with amines. In the context of this compound synthesis, this could involve the coupling of a suitably protected 3-hydroxy-4-methylbenzoyl derivative with N-methoxylamine. The choice of phosphine (B1218219) ligands is critical in these reactions to ensure high yields and functional group tolerance. acs.org
Other transition metals like copper, nickel, and cobalt have also been employed in C-N coupling reactions. nih.govumb.edu Copper-catalyzed methods, in particular, have a long history in amination reactions and can be a cost-effective alternative to palladium. nih.gov Nickel-catalyzed couplings are also effective, particularly for aryl chlorides which can be more challenging substrates for palladium catalysts. umb.edu
Recent advancements in this field focus on cross-dehydrogenative coupling (CDC) reactions, which involve the direct formation of a C-N bond from C-H and N-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov This approach is highly atom-economical and aligns with the principles of green chemistry.
The table below summarizes various transition metal-catalyzed coupling reactions applicable to the synthesis of benzamides.
| Coupling Reaction | Catalyst/Metal | Reactants | Key Features |
| Buchwald-Hartwig Amination | Palladium | Aryl halide/triflate, Amine | Wide substrate scope, high functional group tolerance. researchgate.net |
| Ullmann Condensation | Copper | Aryl halide, Amine | Cost-effective, suitable for large-scale synthesis. nih.gov |
| Negishi Coupling | Nickel or Palladium | Organozinc compound, Aryl halide | Broad scope for C-C and C-heteroatom bond formation. umb.edu |
| Stille Coupling | Palladium | Organostannane, Aryl halide | Tolerant to a wide range of functional groups. rsc.org |
| Sonogashira Coupling | Palladium, Copper (co-catalyst) | Terminal alkyne, Aryl/vinyl halide | Primarily for C-C bond formation but adaptable for related structures. rsc.org |
Green Chemistry Principles in Benzamide Synthesis
The application of green chemistry principles to the synthesis of benzamides aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govmsu.edu
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. arabjchem.orgresearchgate.net The hydrolysis of benzamide to benzoic acid, for instance, can be completed in minutes under microwave irradiation, compared to an hour with conventional heating. rasayanjournal.co.inyoutube.comyoutube.com This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture. youtube.com
For the synthesis of benzamides, microwave irradiation can facilitate the ring-opening of oxazolones by amines, a reaction that is often difficult to achieve through conventional heating. arabjchem.orgresearchgate.net This method has been shown to be effective for producing various benzamide compounds in good yields with reduced reaction times. researchgate.net
Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis
| Method | Reaction Time | Yield | Conditions |
|---|---|---|---|
| Conventional Heating | 5-8 hours | Good | Standard reflux |
Data compiled from a study on benzoylation of aromatic compounds. chemmethod.com
Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of ultrasonic waves to induce acoustic cavitation, creating localized high temperatures and pressures that accelerate chemical reactions. nih.govsid.irijariie.com This technique offers several advantages in benzamide synthesis, including shorter reaction times, higher yields, and milder reaction conditions. sid.irijariie.comresearchgate.net
The synthesis of benzamides from nitriles can be achieved in significantly shorter times (15-90 minutes) with ultrasound compared to conventional methods. sid.irijariie.com Similarly, the direct condensation of benzoic acids and amines to form benzamides is efficiently promoted by ultrasonic irradiation in the presence of a suitable catalyst. researchgate.net
Eliminating the use of volatile organic solvents is a key principle of green chemistry, as it reduces pollution and health hazards. tandfonline.com Solvent-free, or solid-state, reactions offer a cleaner and more eco-friendly approach to chemical synthesis. tandfonline.comresearchgate.netresearchgate.net
The direct N-benzoylation of amines can be achieved under solvent-free conditions using vinyl benzoate, with the resulting amides being easily isolated by crystallization. tandfonline.com This method is described as a clean and ecocompatible pathway for amide synthesis. youtube.com Another solvent-free approach involves the use of methoxysilanes as coupling agents for the formation of amides from carboxylic acids and amines, which proceeds in good to excellent yields without the need for air or moisture exclusion. rsc.org
Chemical Reactivity and Derivatization Studies of this compound
Oxidation and Reduction Reactions at the Aromatic Ring
The chemical reactivity of the aromatic ring in this compound is influenced by the activating hydroxyl (-OH) and methyl (-CH₃) groups, and the deactivating but ortho-, para-directing N-methoxybenzamide group. The specific positions for electrophilic substitution would be directed by the interplay of these substituents.
While specific studies on the oxidation and reduction of the aromatic ring of this compound were not found in the search results, the reactivity of similar hydroxybenzamide structures provides insights. researchgate.netresearchgate.netnih.govmdpi.com The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of quinone-type structures or oxidative coupling products. The presence of the electron-donating methyl and hydroxyl groups would make the aromatic ring more susceptible to electrophilic attack and potentially more reactive towards oxidizing agents compared to unsubstituted benzamide.
Reduction of the aromatic ring of a benzamide derivative is a more challenging transformation and typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or the use of powerful reducing agents like Birch reduction. These reactions would likely also affect the amide functionality.
Further derivatization would likely target the hydroxyl group, for example, through etherification or esterification, to modify the compound's properties or to act as a protecting group during other synthetic transformations.
Esterification and Etherification of the Hydroxyl Group
The phenolic hydroxyl group of 3-hydroxy-4-methylbenzamide (B159513) and its precursors, such as 3-hydroxy-4-methylbenzoic acid, is a key site for chemical modification through esterification and etherification reactions. These transformations are fundamental in altering the compound's physicochemical properties and for building more complex molecular architectures.
Etherification, particularly methylation, of the hydroxyl group can be achieved effectively. A notable process involves the simultaneous methylation of both the hydroxyl and carboxyl groups of 3-hydroxy-4-methylbenzoic acid using dimethyl sulphate. google.com This reaction is typically performed in an aqueous solution of potassium hydroxide, maintaining a specific pH to facilitate the reaction. google.com The process demonstrates high efficiency, converting the hydroxy acid into its methoxy-ester derivative. google.com This method is particularly advantageous for preparing aromatic methyl methoxycarboxylates from readily accessible hydroxycarboxylic acids. google.com
Alkylation with larger groups is also a common etherification strategy. For instance, in related hydroxybenzoic acids, alkylation using reagents like 1-bromo-3-chloropropane (B140262) in the presence of a base such as potassium carbonate in a solvent like DMF is a well-established method. Similarly, Friedel-Crafts alkylation of p-hydroxybenzoic acid using agents like isopropyl alcohol or diisopropyl ether in the presence of a strong acid catalyst can introduce alkyl groups onto the aromatic ring, a process that could be adapted for the hydroxyl group under different conditions.
The following table summarizes representative etherification conditions for precursors and analogues of this compound.
| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Hydroxy-4-methylbenzoic acid | Dimethyl sulphate, Potassium hydroxide | Water, 40°C, pH 10.8-11 | Methyl 3-methoxy-4-methylbenzoate | 97% | google.com |
| Methyl 4-hydroxy-3-methoxybenzoate | 1-Bromo-3-chloropropane, Potassium carbonate | DMF, 70°C, 1h | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | 90% (over 2 steps) | |
| 4-Hydroxybenzoic acid | Diisopropyl ether, Acid catalyst | Friedel-Crafts conditions | 4-Hydroxy-3,5-diisopropylbenzoic acid | Not specified |
Amidic Functional Group Transformations
The N-methoxy amide (also known as a Weinreb amide) is a versatile functional group valued in organic synthesis for its unique reactivity. Unlike many other amides, it can undergo clean nucleophilic acyl substitution without over-addition, making it an excellent precursor for synthesizing ketones and other carbonyl compounds.
A primary transformation of N-methoxy-N-methylamides is the Weinreb ketone synthesis, where the amide is treated with organometallic reagents like Grignard or organolithium reagents. chinesechemsoc.orgresearchgate.net This reaction proceeds through a stable five-membered chelate intermediate which, upon acidic workup, hydrolyzes to furnish a ketone. This method is highly reliable for the acylation of organometallic compounds. researchgate.net
Beyond this classic transformation, other reactions highlight the utility of the N-methoxy amide group. A nonclassical Wittig reaction has been developed to convert Weinreb amides directly into ketones using alkylidenetriphenylphosphoranes. organic-chemistry.org This method avoids harsh organometallic reagents and proceeds under milder conditions, offering high chemoselectivity. organic-chemistry.org The reaction is believed to form an intermediate enamine that hydrolyzes to the ketone product. organic-chemistry.org
Furthermore, the N-methoxy group has been shown to be essential for enabling specific coupling reactions. In iron-catalyzed reactions, N-methoxy arylamides can serve as acyl nitrene precursors to construct N=S bonds when reacted with sulfoxides, forming N-acyl sulfoximines. acs.org Similarly, the N-methoxy group is crucial for certain cross-dehydrogenative N-N coupling reactions with benzotriazoles. acs.org These advanced transformations underscore the role of the N-methoxy amide as a key reactive handle for forming diverse chemical bonds. acs.orgacs.org
| Amide Type | Reagent(s) | Transformation | Product Type | Reference |
|---|---|---|---|---|
| N-methoxy-N-methylamide (Weinreb amide) | Organolithium or Grignard reagents | Nucleophilic Acyl Substitution (Weinreb Ketone Synthesis) | Ketone | chinesechemsoc.orgresearchgate.net |
| N-methoxy-N-methylamide (Weinreb amide) | Alkylidenetriphenylphosphoranes | Nonclassical Wittig Reaction | Ketone | organic-chemistry.org |
| N-methoxy arylamide | Sulfoxides, Iron catalyst | N=S Coupling | N-Acyl sulfoximine | acs.org |
| N-methoxy benzamide | Benzotriazoles, Oxidant | Cross-Dehydrogenative N-N Coupling | N-N coupled product | acs.org |
Investigations into Potential Intermediate Compounds
The synthesis of this compound logically proceeds from several key precursor or intermediate compounds. The most direct precursor is 3-hydroxy-4-methylbenzoic acid. This aromatic carboxylic acid provides the core phenyl ring with the required hydroxyl and methyl substitution pattern. chemimpex.comguidechem.comnist.gov The transformation of its carboxylic acid group into the N-methoxy-N-methylamide functionality would be the final step in the synthesis. This precursor is a white crystalline solid and serves as a versatile building block in the synthesis of various pharmaceuticals and specialty chemicals. chemimpex.comguidechem.com
During the synthesis, particularly through etherification of the phenolic hydroxyl group, related compounds may be formed. For example, the methylation of 3-hydroxy-4-methylbenzoic acid not only yields the desired ether but can also esterify the carboxyl group, leading to intermediates like methyl 3-methoxy-4-methylbenzoate. google.com The unreacted or partially reacted starting material, 3-methoxy-4-methylbenzoic acid, can also be present as a co-product or intermediate. google.com
Other structurally related compounds serve as important reference points or alternative starting materials in synthetic design. Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is an isomer of the potential aldehyde precursor to the target molecule's core acid. While having a different substitution pattern, its chemistry is relevant to functional group transformations on this type of substituted benzene (B151609) ring. Another related structure, 4-hydroxy-3-methylbenzaldehyde, has been synthesized from ortho-cresol and used as a precursor for more complex molecules. researchgate.net These compounds are crucial for understanding the regiochemistry and reactivity of this class of substituted aromatics.
| Compound Name | Molecular Formula | Role/Significance | Reference |
|---|---|---|---|
| 3-Hydroxy-4-methylbenzoic acid | C₈H₈O₃ | Direct precursor to the target compound | guidechem.comnist.gov |
| Methyl 3-methoxy-4-methylbenzoate | C₁₀H₁₂O₃ | Product of etherification/esterification of the precursor acid | google.com |
| 3-Methoxy-4-methylbenzoic acid | C₉H₁₀O₃ | Potential byproduct or intermediate from methylation reaction | google.com |
| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | C₈H₈O₃ | Structurally related isomer; reference for reactivity | |
| 4-Hydroxy-3-methylbenzaldehyde | C₈H₈O₃ | Structurally related compound used as a synthetic precursor | researchgate.net |
Advanced Structural Characterization and Spectroscopic Investigations
Spectroscopic Elucidation of 3-Hydroxy-N-methoxy-4-methylbenzamide Molecular Architecture
Spectroscopic techniques provide a powerful, non-destructive means to probe the intricate details of a molecule's framework. Through the interaction of electromagnetic radiation with the nuclei and bonds, a wealth of information regarding the electronic environment, connectivity, and functional groups of this compound can be inferred.
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both proton (¹H) and carbon-13 (¹³C) spectra, the precise arrangement of atoms can be determined.
The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. The predicted chemical shifts for this compound are based on the combined electronic effects of the hydroxyl (-OH), N-methoxyamide (-C(O)NH(OCH₃)), and methyl (-CH₃) substituents on the aromatic ring.
Aromatic Protons (Ar-H): The benzene (B151609) ring is trisubstituted, which would give rise to a complex splitting pattern for the three aromatic protons. The hydroxyl group is strongly electron-donating, and the methyl group is weakly electron-donating, both of which tend to shield nearby protons (shifting them upfield, to lower ppm values). youtube.com Conversely, the N-methoxyamide group is electron-withdrawing, which deshields protons and shifts them downfield. hw.ac.uk Protons ortho and para to the electron-donating groups will appear at a relatively higher field compared to those influenced by the withdrawing group. youtube.com Aromatic protons typically appear in the range of 6.5-8.5 ppm. libretexts.orglibretexts.org
Phenolic Proton (-OH): The proton of the hydroxyl group is expected to appear as a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, but typically falls within the 4-7 ppm range for phenols. hw.ac.uklibretexts.org
Amide Proton (-NH): The amide proton signal is also expected to be a broad singlet and its chemical shift can be influenced by hydrogen bonding, solvent, and temperature. hw.ac.uk
N-Methoxy Protons (-OCH₃): The three protons of the N-methoxy group are expected to produce a sharp singlet, typically appearing in a distinct region of the spectrum. Studies on related N-methoxy-N-methyl benzamides show these methoxy (B1213986) protons appearing around 3.4-3.5 ppm.
Methyl Protons (Ar-CH₃): The protons of the methyl group attached to the aromatic ring will give a sharp singlet, typically appearing in the upfield region of 2.2-2.5 ppm. pdx.edu
Coupling constants (J) provide information about the connectivity of adjacent protons. For the aromatic region, typical coupling constants are observed: ortho-coupling (³JHH) is in the range of 7–10 Hz, meta-coupling (⁴JHH) is smaller at 2–3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz. wisc.edu
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Ar-H | ~6.5 - 8.0 | Multiplet (m) | ³JHH = 7-10, ⁴JHH = 2-3 |
| Phenolic OH | ~4.0 - 7.0 | Broad Singlet (br s) | N/A |
| Amide NH | Variable | Broad Singlet (br s) | N/A |
| -OCH₃ | ~3.4 - 3.8 | Singlet (s) | N/A |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. Aromatic and carbonyl carbons are characteristically found downfield (higher ppm values). pressbooks.pub
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be the most downfield signal, typically appearing in the 165-190 ppm range. oregonstate.edu
Aromatic Carbons (Ar-C): The six aromatic carbons will produce distinct signals between 110-160 ppm. jove.com The carbons directly attached to substituents (quaternary carbons C1, C3, C4) will have their shifts significantly influenced. The carbon attached to the hydroxyl group (C3) will be shifted downfield, while the carbons ortho and para to it will be shielded (shifted upfield). The carbon attached to the electron-withdrawing amide group (C1) will be deshielded.
N-Methoxy Carbon (-OCH₃): The carbon of the N-methoxy group is anticipated in the range of 60-80 ppm, influenced by the electronegative oxygen and nitrogen atoms. oregonstate.edu In related structures, this carbon appears around 61 ppm.
Methyl Carbon (Ar-CH₃): The carbon of the aromatic methyl group is expected in the aliphatic region of the spectrum, typically around 20-30 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) |
|---|---|---|
| C=O | ~165 - 175 | Singlet (s) |
| Ar-C (quaternary) | ~125 - 160 | Singlet (s) |
| Ar-C (protonated) | ~110 - 130 | Doublet (d) |
| -OCH₃ | ~60 - 65 | Quartet (q) |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the aromatic region, cross-peaks would confirm the connectivity between adjacent protons, helping to delineate the substitution pattern on the ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal, and similarly for the methyl and methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. nih.gov Key expected correlations would include:
Correlations from the aromatic protons to the amide carbonyl carbon, confirming the position of the amide group.
Correlations from the methyl protons to the adjacent aromatic carbons, confirming the methyl group's position.
Correlations from the methoxy protons to the amide carbonyl carbon (a three-bond correlation) would help confirm the N-methoxyamide structure.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.org
The IR and Raman spectra of this compound would be expected to display several characteristic bands corresponding to its functional groups.
O-H Stretch (Phenol): A prominent, broad absorption band is expected in the IR spectrum, typically in the region of 3550–3200 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group. docbrown.info
N-H Stretch (Amide): A moderate absorption band for the N-H stretch is expected around 3300 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). libretexts.org The aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=O Stretch (Amide I Band): A very strong and sharp absorption band, characteristic of the amide carbonyl stretch, is expected in the region of 1680–1630 cm⁻¹. This is one of the most readily identifiable peaks in the IR spectrum.
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in two or three bands of variable intensity in the 1600–1450 cm⁻¹ region. libretexts.org
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| O-H Stretch | Phenol | 3550 - 3200 | Strong, Broad | Weak |
| N-H Stretch | Amide | ~3300 | Medium | Medium |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak | Strong |
| C-H Stretch | Aliphatic (-CH₃) | 3000 - 2850 | Medium | Strong |
| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Strong | Medium |
Based on a comprehensive search of available scientific literature, experimental data for the specific chemical compound “this compound” is not publicly available. The required spectroscopic and crystallographic information to fulfill the detailed article outline could not be located.
Searches for data pertaining to the assessment of intramolecular hydrogen bonding, mass spectrometry fragmentation analysis, and X-ray crystallographic structure for this exact molecule did not yield any specific results. While information exists for structurally related compounds—such as isomers or analogues with different substitution patterns—the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules.
Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail as the foundational experimental findings are not present in the public domain.
X-ray Crystallographic Analysis of this compound
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Determination
Rietveld Refinement for Structural Ambiguities
The Rietveld refinement method is a powerful technique used in X-ray and neutron diffraction for the characterization of crystalline materials. This method involves the fitting of a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various crystallographic parameters, including lattice parameters, atomic positions, and site occupancy factors. It is particularly valuable for resolving structural ambiguities that may arise from single-crystal X-ray diffraction, such as disorder, twinning, or the presence of multiple crystalline phases.
A thorough review of scientific literature and crystallographic databases reveals a notable absence of published studies on the crystal structure of this compound. Consequently, no experimental data from Rietveld refinement is available for this specific compound. Such an analysis would be instrumental in providing a definitive crystal structure, resolving any potential uncertainties in bond lengths, bond angles, and torsion angles, and offering a precise model of the molecule's conformation in the solid state. The application of Rietveld refinement would be a critical step should powder diffraction data for this compound become available.
Visualization of Molecular Packing and Hydrogen-Bonding Networks
The arrangement of molecules within a crystal lattice, known as molecular packing, and the intricate network of intermolecular interactions, particularly hydrogen bonds, are defining factors for the physical properties of a solid. These features dictate characteristics such as melting point, solubility, and stability. Visualization of these arrangements provides invaluable insights into the forces governing the supramolecular assembly.
Computational Chemistry and Theoretical Studies
Analysis of Intramolecular and Intermolecular Interactions
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction:This final section was intended to present the MEP map of the molecule. The map would visualize the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions to predict the sites of chemical reactivity.
Without dedicated research on "3-Hydroxy-N-methoxy-4-methylbenzamide," providing data tables or detailed findings for these specific analyses would be speculative and would not meet the required standards of scientific accuracy. Further research and computational studies are required to elucidate the theoretical properties of this particular compound.
Aromaticity Indices (e.g., HOMA) and Their Correlation with Structural Features
Aromaticity is a fundamental concept in chemistry, and its quantification provides insight into the stability and reactivity of cyclic conjugated systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index that evaluates aromaticity based on the degree of bond length equalization in a ring. The HOMA index is defined to be 1 for a perfectly aromatic system like benzene (B151609) and 0 for a non-aromatic Kekulé structure with alternating single and double bonds. nih.govacs.org
The HOMA value for a substituted benzene ring, such as the one in this compound, is influenced by its substituents. Electron-donating groups (like hydroxyl and methyl) and electron-withdrawing groups can perturb the π-electron system of the ring, causing slight variations in C-C bond lengths and, consequently, a deviation of the HOMA index from 1. researchgate.net Furthermore, intramolecular interactions, such as hydrogen bonding, can also impact the geometry and electronic structure of the ring, which would be reflected in the HOMA value. nih.gov
For this compound, the combined electronic effects of the hydroxyl, methoxy (B1213986), and methyl substituents, along with the steric and electronic influence of the N-methoxy-carboxamide group, would determine the precise geometry of the phenyl ring. A computational geometry optimization followed by a HOMA calculation would be necessary to quantify the specific aromatic character of this molecule. Studies on various substituted benzenes show a range of HOMA values, illustrating the sensitivity of this index to structural modifications. nih.gov
Interactive Table: HOMA Indices for Selected Substituted Benzenes This table presents representative HOMA index values for various hexahomosubstituted benzene rings, calculated at the B3LYP/6-31G* level, to illustrate the effect of substituents on aromaticity. Data is for illustrative purposes and adapted from related research.* nih.gov
| Substituent (X in C₆X₆) | HOMA Index | Aromatic Character Relative to Benzene |
| -H (Benzene) | 1.00 | Reference |
| -F | 1.01 | Slightly Increased |
| -OH | 1.02 | Slightly Increased |
| -CH₃ | 0.99 | Slightly Decreased |
| -CN | 0.95 | Decreased |
| -NO₂ | 0.86 | Significantly Decreased |
Computational Studies of Hydrogen Bonding Energetics and Dynamics
The structure of this compound features multiple hydrogen bond donors (-OH group) and acceptors (carbonyl oxygen, N-methoxy oxygen, and the nitrogen of the amide), creating the potential for significant intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding, for instance between the 3-hydroxyl group and the carbonyl oxygen, could play a crucial role in determining the molecule's preferred conformation and its physicochemical properties.
Computational chemistry offers powerful tools to investigate these interactions. rsc.org Methods such as Density Functional Theory (DFT) are used to perform geometry optimizations and identify the most stable conformers. nih.gov The energetics of a potential intramolecular hydrogen bond can be quantified by comparing the energy of the hydrogen-bonded conformer with that of other non-bonded, stable conformers.
Further analysis using the Quantum Theory of Atoms in Molecules (QTAIM) can provide deeper insights into the nature and strength of the hydrogen bond. rsc.org QTAIM analysis identifies bond critical points (BCPs) between the hydrogen donor and acceptor atoms. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are topological parameters that correlate with the strength of the interaction. The energy of the hydrogen bond can be estimated from these calculated parameters. rsc.org
Interactive Table: Parameters Used in Computational Hydrogen Bond Analysis This table outlines the typical parameters calculated in computational studies to characterize the strength and nature of an intramolecular hydrogen bond, based on established methodologies. nih.govrsc.org
| Parameter | Computational Method | Interpretation |
| ΔE (Energy Difference) | DFT (e.g., B3LYP) | Energy stabilization due to H-bond formation (kJ/mol). |
| d(H···A) (Distance) | DFT Geometry Optimization | Distance between the hydrogen and the acceptor atom (Å). |
| ∠(D-H···A) (Angle) | DFT Geometry Optimization | Angle of the hydrogen bond (degrees); closer to 180° indicates stronger, more linear bond. |
| ρ(BCP) (Electron Density) | QTAIM | Electron density at the bond critical point; higher values suggest stronger interaction. |
| ∇²ρ(BCP) (Laplacian) | QTAIM | Sign and magnitude indicate the nature of the bond (e.g., shared vs. closed-shell interaction). |
Molecular Modeling and Docking Simulations for Biological Insights
Ligand-Protein Binding Affinity Prediction
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing them for further testing. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and evaluating each pose using a scoring function. researchgate.netmdpi.com
The scoring function estimates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction and higher affinity. mdpi.com These scores are derived from terms that account for various intermolecular forces, including van der Waals interactions, electrostatic interactions, hydrogen bonding, and the desolvation penalty upon binding. For benzamide (B126) derivatives, docking studies have been instrumental in identifying potential inhibitors for various protein targets. tandfonline.comnih.govnih.gov
Interactive Table: Illustrative Binding Affinity Prediction Data This table provides a hypothetical example of output from a molecular docking simulation for a ligand like this compound against a protein target.
| Parameter | Value | Contribution to Binding |
| Binding Affinity Score | -8.5 kcal/mol | Overall predicted binding energy. |
| van der Waals Energy | -5.2 kcal/mol | Favorable shape complementarity and hydrophobic interactions. |
| Hydrogen Bonding Energy | -2.5 kcal/mol | Contribution from specific hydrogen bonds formed with the protein. |
| Electrostatic Energy | -1.8 kcal/mol | Favorable charge-charge and dipolar interactions. |
| Desolvation Penalty | +1.0 kcal/mol | Energy cost of removing water from interacting surfaces. |
Elucidation of Potential Molecular Mechanisms of Action at the Binding Site
Beyond predicting binding affinity, docking and molecular dynamics (MD) simulations are essential for elucidating the molecular mechanism of action. tandfonline.com By analyzing the optimal binding pose of this compound, researchers can identify the specific amino acid residues in the protein's active site that form key interactions with the ligand. mdpi.comnih.gov
These interactions dictate the ligand's specificity and inhibitory activity. For this compound, key interactions could include:
Hydrogen bonds formed by the 3-hydroxyl group or the amide N-H with polar residues like serine, threonine, or histidine.
Hydrophobic interactions involving the methyl group and the benzene ring with nonpolar residues such as leucine, valine, or phenylalanine.
π-π stacking between the aromatic ring of the ligand and aromatic residues like tyrosine or tryptophan. mdpi.com
Visualizing the ligand-protein complex provides a structural hypothesis for the compound's activity. For many benzamide-based inhibitors, the amide moiety is a critical pharmacophore that often forms one or more conserved hydrogen bonds within the active site, anchoring the molecule in a productive orientation. acs.orgacs.org
Interactive Table: Potential Molecular Interactions for this compound This table outlines the potential interactions between the functional groups of the title compound and hypothetical amino acid residues within a protein binding site.
| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) |
| 3-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Serine, Histidine |
| Benzene Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Leucine |
| 4-Methyl Group | Hydrophobic (van der Waals) | Valine, Isoleucine, Alanine |
| Amide Carbonyl | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |
| Amide N-H | Hydrogen Bond Donor | Glutamic Acid, Aspartate |
| N-Methoxy Group | van der Waals, Dipole-Dipole | Glycine, Alanine |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com A QSAR model is a mathematical equation that relates variations in activity to variations in molecular properties, which are quantified by numerical values called descriptors. jppres.comunair.ac.id
To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar benzamides with experimentally measured biological activity (e.g., IC₅₀ values) is required. nih.govigi-global.com For each molecule, various descriptors are calculated, such as:
Electronic descriptors: Dipole moment, partial charges.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient).
Topological descriptors: Indices describing molecular connectivity and branching.
Using statistical methods like multiple linear regression, a model is generated that can predict the activity of new compounds based solely on their calculated descriptors. igi-global.comresearchgate.net Such models are valuable for guiding the synthesis of new derivatives with potentially improved potency. nih.gov
Interactive Table: Example of a QSAR Equation This table shows a generic QSAR equation to illustrate how molecular descriptors are used to predict biological activity (pIC₅₀ = -log(IC₅₀)). The coefficients indicate the relative importance and directional influence of each descriptor.
| QSAR Model Component | Description | Example Value/Term |
| Dependent Variable | Predicted Biological Activity | pIC₅₀ |
| Independent Variable 1 | Hydrophobicity (LogP) | +0.45 * (cLogP) |
| Independent Variable 2 | Molar Refractivity (Steric) | +0.12 * (MR) |
| Independent Variable 3 | Dipole Moment (Electronic) | -0.25 * (μ) |
| Constant | Intercept of the model | +3.50 |
| Full Equation | pIC₅₀ = 0.45(cLogP) + 0.12(MR) - 0.25(μ) + 3.50 |
Investigation of Biological Activities and Mechanistic Insights in Vitro and Cellular Studies
Enzyme Inhibition Profiling of 3-Hydroxy-N-methoxy-4-methylbenzamide and Derivatives (In Vitro)
The capacity of this compound and related compounds to interact with and inhibit the activity of various enzymes has been a key area of research.
Derivatives of benzamide (B126) have been investigated for their inhibitory effects against a range of enzymes. For instance, a series of benzamide-based histone deacetylase (HDAC) inhibitors has been developed. nih.gov These compounds were designed based on the structure of previously identified N-hydroxycinnamamide-based HDAC inhibitors. nih.gov In another study, new 4-methylbenzamide (B193301) derivatives were synthesized and evaluated as potential protein kinase inhibitors. nih.gov The design of these compounds focused on preserving the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone while introducing various purine (B94841) derivatives. nih.gov Additionally, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and assessed for their potential to inhibit acetylcholinesterase (AChE). juniperpublishers.com
The inhibitory potency of these compounds is often quantified by determining their half-maximal inhibitory concentration (IC50) values. For example, several benzamide derivatives displayed submicromolar IC50 values against class I HDACs, with compounds 3, 11a, and 30a showing IC50 values ranging from 0.67 to 0.85 µM. nih.gov In the context of protein kinase inhibition, the most promising 4-methylbenzamide derivatives, compounds 7 and 10, exhibited IC50 values of 2.27 and 2.53 μM for K562 cells, and 1.42 and 1.52 μM for HL-60 cells, respectively. nih.gov For acetylcholinesterase inhibition, sulfonamide derivatives bearing n-heptyl (5g) and n-octyl (5h) groups showed IC50 values of 92.13±0.15 and 98.72±0.12µM, respectively. juniperpublishers.com
Selectivity is a crucial aspect of drug development, and the benzamide derivatives have been profiled for their specificity towards different enzyme classes. Some benzamide-based HDAC inhibitors have demonstrated selectivity for specific HDAC isoforms. nih.gov For instance, compound 11a exhibited a degree of selectivity for HDAC1. Further modifications led to compounds with significant dual selectivity for HDAC1 and HDAC2, and another compound with moderate selectivity for HDAC3. nih.gov In the realm of protein kinase inhibitors, it is noted that inhibitors often target multiple kinases, which can be advantageous in cancers where several kinases are overexpressed. nih.gov However, this can also lead to off-target effects. nih.gov The synthesized 4-methylbenzamide derivatives were found to have inhibitory activity against PDGFRα and PDGFRβ. nih.gov
Cellular Activity Investigations of this compound (In Vitro)
The effects of this compound and its analogs have been studied in cellular models to assess their antiproliferative, cytotoxic, and antimicrobial properties.
Benzamide derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. One study reported that compound 11a, a benzamide-based HDAC inhibitor, showed potent antiproliferative activity against several hematological and solid tumor cell lines, with IC50 values in the low micromolar or submicromolar range against HEL, K562, U937, U266, and HCT116 cells. nih.gov Another investigation into 4-methylbenzamide derivatives containing purines found that compounds 7 and 10 were active against seven different cancer cell lines. nih.gov Specifically, for the OKP-GS renal carcinoma cell line, compound 7 had an IC50 value of 4.56 µM. nih.gov Furthermore, 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid were synthesized and tested against the colon carcinoma HCT-116 cell line, with 3,4,5-trihydroxy-N-hexyl benzamide showing the strongest effect with an IC50 value of 0.07 µM. orientjchem.org
Antiproliferative Activity of Benzamide Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 11a | HEL | Low micromolar/submicromolar |
| 11a | K562 | Low micromolar/submicromolar |
| 11a | U937 | Low micromolar/submicromolar |
| 11a | U266 | Low micromolar/submicromolar |
| 11a | HCT116 | Low micromolar/submicromolar |
| 7 | K562 | 2.27 ± 0.81 |
| 7 | HL-60 | 1.42 ± 0.54 |
| 7 | MCF-7 | 12.35 ± 4.07 |
| 7 | HeLa | 6.93 ± 1.18 |
| 7 | HepG2 | 11.29 ± 1.44 |
| 7 | A549 | 26.95 ± 0.64 |
| 7 | OKP-GS | 4.56 ± 1.73 |
| 10 | K562 | 2.53 |
| 10 | HL-60 | 1.52 |
| 10 | OKP-GS | 24.77 |
| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 | 0.07 |
The antimicrobial potential of benzamide and related structures has also been explored. Amides, in general, are recognized for their antibacterial and antifungal activities. nanobioletters.com Specifically, aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.org Another study synthesized N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide and N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide and evaluated their antibacterial properties. researchgate.net The latter compound showed activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm and against Bacillus subtilis with an MIC of 500 ppm. researchgate.net The former compound was active against Bacillus subtilis with an MIC of 31.3 ppm and against Escherichia coli with an MIC of 500 ppm. researchgate.net
Antimicrobial Activity of Benzohydrazide Derivatives
| Compound | Microbial Strain | MIC (ppm) |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 31.3 |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 500 |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.3 |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 500 |
Mechanistic Elucidation of Biological Effects at the Molecular Level
The specific molecular targets of this compound have not been fully elucidated. However, the benzamide scaffold is a common feature in ligands for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. For example, Raclopride, a substituted benzamide, is a selective antagonist of the D2 dopamine receptor. wikipedia.org The binding affinity of such compounds is governed by a range of non-covalent interactions.
The functional groups on this compound—the hydroxyl (-OH), N-methoxy (-N-OCH3), and carbonyl (C=O) groups—are key determinants of its potential interactions with biological targets. These groups can act as hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding affinity. nih.gov
Theoretical and crystallographic studies of similar molecules provide insight into these interactions:
Intramolecular Hydrogen Bonding: Studies on 3-amino-4-methoxy benzamide and 3-hydroxy-2-methoxybenzamide (B14831911) have identified the formation of intramolecular hydrogen bonds. ias.ac.innih.gov Such bonds can influence the molecule's conformation, pre-organizing it for optimal interaction with a receptor binding site.
Intermolecular Hydrogen Bonding: The amide and hydroxyl groups can form strong intermolecular hydrogen bonds with amino acid residues in a target protein, such as glutamine, asparagine, or serine. nih.govnih.gov The carbonyl oxygen is a strong hydrogen bond acceptor, while the hydroxyl proton can act as a donor.
Other Interactions: Beyond hydrogen bonds, interactions such as C-H⋯π and π-π stacking involving the benzene (B151609) ring can further stabilize the ligand-receptor complex. nih.gov
For example, SAR studies of tris-benzamides as estrogen receptor modulators revealed that a 2-hydroxyethyl substituent was critical for both protein binding and antiproliferative activity, highlighting the importance of the hydroxyl group in forming key hydrogen bonds. nih.gov
The biological effects of anti-inflammatory compounds are often mediated by their modulation of key intracellular signaling pathways. For compounds structurally related to this compound, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are common targets.
NF-κB Pathway: This pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by LPS, a cascade of events leads to the translocation of NF-κB into the nucleus, where it promotes the transcription of pro-inflammatory genes. Methoxy-substituted compounds have been shown to inhibit this process, thereby reducing the expression of inflammatory mediators. cnr.it The compound HHMP, for instance, was found to inhibit the phosphorylation of key proteins in the NF-κB pathway, preventing its nuclear translocation. nih.gov
MAPK Pathway: The MAPK family (including ERK, JNK, and p38) is another crucial set of signaling pathways involved in inflammation. Studies have shown that phenolic compounds can suppress the phosphorylation of these kinases in LPS-activated cells, leading to a downstream reduction in inflammatory gene expression. nih.gov
Substituted benzamides and related aromatic compounds have been shown to interfere with fundamental cellular processes, particularly in the context of cancer research.
Microtubule Polymerization: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them an important target for anticancer drugs. Certain small molecules can disrupt microtubule dynamics, either by inhibiting their polymerization or by stabilizing them. For example, the compound OAT-449, an inhibitor of tubulin polymerization, was shown to disrupt microtubules in a manner similar to vinca (B1221190) alkaloids. nih.gov This disruption leads to mitotic catastrophe, a form of cell death resulting from failed mitosis. nih.gov
Cell Cycle Arrest: Interference with microtubule function or other cell cycle checkpoints often leads to arrest at specific phases of the cell cycle. Treatment of cancer cells with OAT-449 resulted in a G2/M phase arrest, preventing cells from completing mitosis. nih.gov Similarly, certain 4-methylbenzamide derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells. nih.gov
Apoptosis Induction: Programmed cell death, or apoptosis, is a common outcome for cells that fail to pass cell cycle checkpoints. The induction of apoptosis is a key mechanism for many anticancer agents. Studies on 4-methylbenzamide derivatives containing purine moieties demonstrated that these compounds could dose-dependently induce apoptosis in cancer cell lines. nih.gov
Table 2: Effects of Related Compounds on Cellular Processes
| Compound/Class | Cellular Process Affected | Mechanism/Outcome | Reference |
|---|---|---|---|
| OAT-449 | Microtubule Polymerization | Inhibited tubulin polymerization, similar to vincristine. | nih.gov |
| 4-Methylbenzamide Derivatives | Cell Cycle Arrest | Induced G2/M phase arrest in OKP-GS cells. | nih.gov |
| 4-Methylbenzamide Derivatives | Apoptosis Induction | Dose-dependently induced apoptosis in OKP-GS cells. | nih.gov |
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound like this compound. This involves systematically modifying different parts of the molecule and evaluating how these changes affect biological activity. For a benzamide scaffold, modifications typically explore three main areas: the phenyl ring, the amide linker, and the N-substituent.
Phenyl Ring Substituents: The position and nature of substituents on the benzene ring are critical. In the case of this compound, the hydroxyl, methoxy (B1213986), and methyl groups can be altered.
Hydroxyl Group: Replacing the -OH group with a methoxy (-OCH3) group or removing it entirely can determine if it acts as a crucial hydrogen bond donor. nih.gov For example, in a series of tris-benzamide estrogen receptor modulators, replacing a hydroxyl group with methoxy nearly eradicated the compound's antiproliferative activity. nih.gov
Methyl Group: The methyl group at position 4 can be replaced with other alkyl groups of varying sizes or with more polar or lipophilic groups (e.g., halogens, trifluoromethyl) to probe steric and electronic requirements at that position. acs.org
Positional Isomers: Moving the substituents to different positions on the ring can significantly impact activity by altering the molecule's electronic distribution and its fit within a receptor's binding pocket.
Amide Linker: The core amide group is generally important for binding, often forming key hydrogen bonds. Modifications here are less common but could include creating isosteres to alter electronic properties while maintaining a similar spatial arrangement.
N-Methoxy Group: The N-methoxy substituent can be modified to explore the impact on potency and metabolic stability. For instance, replacing the methoxy group with other alkoxy groups, alkyl groups, or cyclic structures can significantly alter the compound's properties. In a study of benzamides as inhibitors of Mycobacterium tuberculosis, modifying the amide substituent from a primary amide to various N-alkyl or N-cycloalkyl amides resulted in a wide range of potencies. acs.org
Table 3: Representative SAR Findings from Related Benzamide Scaffolds
| Scaffold | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Tris-benzamides | Replacement of hydroxyl with methoxy group | Near eradication of antiproliferative activity | nih.gov |
| Antitubercular Benzamides | Replacement of C-5 morpholine (B109124) with a methyl group | Increased activity against M. tuberculosis | acs.org |
| Antitubercular Benzamides | Replacement of C-5 morpholine with 5- or 6-membered heteroaromatic rings | Varied effects; some furan (B31954) and thiophene (B33073) analogs showed excellent activity | acs.org |
These examples from related compound series illustrate that minor structural modifications can lead to substantial changes in biological activity. A systematic SAR study on analogs of this compound would be essential to identify the optimal substitution patterns for any desired therapeutic effect.
Advanced Applications and Material Science Perspectives
3-Hydroxy-N-methoxy-4-methylbenzamide as a Versatile Synthetic Intermediate
The strategic placement of reactive sites within this compound makes it a promising precursor for the synthesis of more complex and valuable molecules.
Precursor for Advanced Organic Molecules
The N-methoxy-N-methylamide (Weinreb amide) functionality is a cornerstone of modern organic synthesis, renowned for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity allows for the precise installation of various organic fragments. Starting from this compound, a diverse array of ketones can be synthesized, which are themselves pivotal intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Furthermore, the hydroxyl group on the aromatic ring can be leveraged for various transformations. It can be alkylated or acylated to introduce new functionalities or can direct ortho-lithiation to enable further substitution on the aromatic ring. The interplay between the Weinreb amide and the phenolic hydroxyl group opens up synthetic routes to a wide range of polysubstituted aromatic compounds.
Table 1: Potential Transformations of this compound as a Synthetic Intermediate
| Reagent/Condition | Product Type | Potential Application |
|---|---|---|
| Organometallic Reagents (e.g., Grignard, Organolithium) | Ketones | Intermediates for pharmaceuticals, agrochemicals |
| Alkylating/Acylating Agents | Ethers/Esters | Modification of electronic and steric properties |
| Strong Base (e.g., n-BuLi) | Ortho-lithiated species | Further functionalization of the aromatic ring |
Building Blocks for Complex Heterocyclic Systems
Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. rsc.orgnih.govopenmedicinalchemistryjournal.com The structure of this compound provides multiple avenues for its incorporation into heterocyclic frameworks.
The amide and hydroxyl functionalities can participate in intramolecular cyclization reactions to form various oxygen- and nitrogen-containing heterocycles. For instance, under appropriate conditions, the hydroxyl group could be induced to react with a functional group introduced via the Weinreb amide, leading to the formation of benzoxazine (B1645224) or other related structures.
Moreover, derivatives of benzamides and hydroxybenzoic acids are well-known precursors for the synthesis of important heterocyclic systems such as oxadiazoles (B1248032) and quinazolines. rjptonline.orgnih.govmdpi.comorganic-chemistry.orgorganic-chemistry.orgnih.gov For example, the conversion of the amide to a thioamide, followed by cyclization with appropriate reagents, could yield thiazole (B1198619) or thiadiazole derivatives. Similarly, condensation reactions involving the amide nitrogen and a suitably functionalized ortho position could lead to the formation of fused heterocyclic systems. The presence of the N-methoxy group can also influence the regioselectivity of such cyclization reactions. Multicomponent reactions, which are powerful tools for the rapid construction of complex molecules, could also utilize this compound as a key building block to generate diverse heterocyclic libraries. nih.govresearchgate.netmdpi.comwindows.netdntb.gov.ua
Potential in Catalysis and Ligand Design
The electronic and structural characteristics of this compound suggest its potential utility in the fields of catalysis and ligand design.
Role as Ligands in Transition Metal-Catalyzed Reactions
The N-methoxybenzamide moiety is recognized as a versatile directing group in transition metal-catalyzed C-H bond activation reactions. This directing ability stems from the capacity of the amide oxygen and the methoxy (B1213986) oxygen to chelate to a metal center, bringing it in proximity to specific C-H bonds on the aromatic ring and enabling their functionalization. This approach has been successfully employed with various transition metals, including palladium, rhodium, and ruthenium.
Therefore, this compound could serve as a bidentate ligand, where the hydroxyl group and the amide oxygen coordinate to a metal center. This coordination could facilitate a range of catalytic transformations, such as cross-coupling reactions, directed oxidations, and annulations, with high regioselectivity. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be tuned by modifying the hydroxyl and methyl substituents on the aromatic ring.
Table 2: Potential Catalytic Applications Involving this compound as a Ligand
| Metal Catalyst | Reaction Type | Potential Outcome |
|---|---|---|
| Palladium (Pd) | C-H Arylation/Alkylation | Formation of new C-C bonds |
| Rhodium (Rh) | Annulation Reactions | Synthesis of polycyclic aromatic compounds |
| Ruthenium (Ru) | Directed Oxidation | Selective hydroxylation or amination |
Investigation of Organocatalytic Properties
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. The structure of this compound contains several functional groups that could potentially be exploited in organocatalytic transformations.
The phenolic hydroxyl group can act as a hydrogen-bond donor, activating electrophiles and controlling the stereochemistry of reactions. The amide functionality could also participate in hydrogen bonding interactions. While N-methoxyamides are not traditionally used as organocatalysts, the combination of the hydroxyl and amide groups in a rigid aromatic framework could lead to novel catalytic activities. For instance, it could potentially catalyze reactions such as Michael additions, aldol (B89426) reactions, or Diels-Alder reactions by organizing the substrates through a network of hydrogen bonds. Further derivatization of the hydroxyl or amide group could lead to the development of more sophisticated organocatalysts with tailored properties.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an interesting candidate for the construction of supramolecular assemblies.
The hydroxyl group is a strong hydrogen-bond donor, while the amide and methoxy oxygens are hydrogen-bond acceptors. This combination of functionalities can lead to the formation of well-defined hydrogen-bonded networks in the solid state, such as chains, tapes, or sheets. The study of the crystal engineering of this molecule could reveal novel supramolecular synthons and packing motifs.
Furthermore, the aromatic ring provides a platform for π-π stacking interactions, which can further stabilize the supramolecular architecture. The molecule could also act as a guest in host-guest complexes, where it is encapsulated within the cavity of a larger host molecule. The specific interactions between the host and the functional groups of this compound would govern the stability and selectivity of such complexes. The potential for forming cocrystals with other molecules, driven by the strong hydrogen-bonding capabilities of the hydroxyl and amide groups, is also a promising area for exploration in the context of modifying the physicochemical properties of active pharmaceutical ingredients.
Design of Selective Binding Receptors
There is currently no available scientific literature detailing the use of this compound in the design of selective binding receptors. While the broader class of benzamide (B126) derivatives has been explored for various receptor interactions, specific data on this particular compound is not present in the accessible scientific databases.
Exploitation of Non-Covalent Interactions in Crystal Engineering
Similarly, a comprehensive review of crystallographic and material science databases does not provide any information on the crystal structure or the role of non-covalent interactions in the crystal engineering of this compound. The specific arrangement of molecules in the solid state, and the hydrogen bonding or other non-covalent forces that govern its crystal packing, have not been reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
